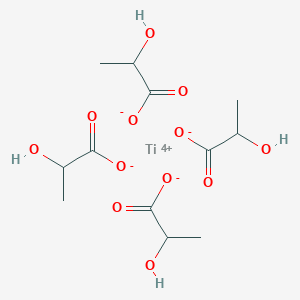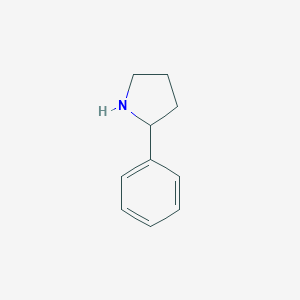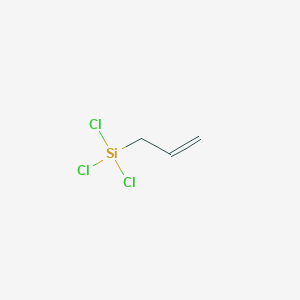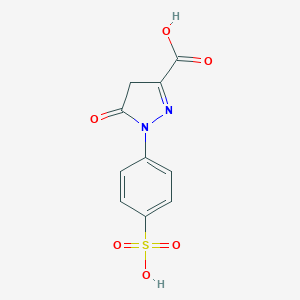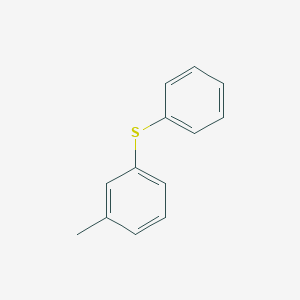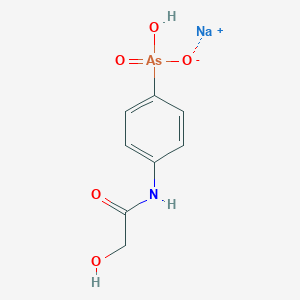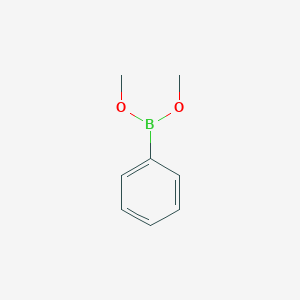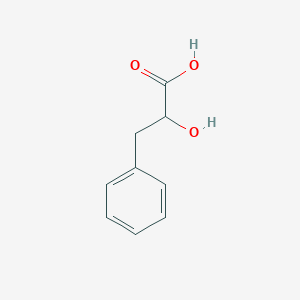
BENZO(h)NAPHTHO(1,2-f)QUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZO(h)NAPHTHO(1,2-f)QUINOLINE, also known as BNQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BNQ is a polycyclic aromatic hydrocarbon that contains a quinoline ring system fused with a naphthalene ring system. This compound has shown promising results in various studies, including its use as a fluorescent probe, antitumor agent, and DNA intercalator.
作用机制
The mechanism of action of BENZO(h)NAPHTHO(1,2-f)QUINOLINE is not fully understood, but it is believed to be related to its ability to intercalate into DNA. Intercalation is the process by which a molecule inserts itself between the base pairs of DNA, leading to changes in the structure and function of DNA. This can lead to DNA damage and cell death. BENZO(h)NAPHTHO(1,2-f)QUINOLINE has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
生化和生理效应
BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to have various biochemical and physiological effects, including its ability to induce DNA damage and cell death. It has also been shown to inhibit the activity of topoisomerase II, which can lead to DNA damage and cell death. Additionally, BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using BENZO(h)NAPHTHO(1,2-f)QUINOLINE in lab experiments is its ability to intercalate into DNA, which can lead to changes in the structure and function of DNA. This can be useful in studying the effects of DNA damage and repair. Additionally, BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to have antitumor activity, making it a potential candidate for cancer research. However, one limitation of using BENZO(h)NAPHTHO(1,2-f)QUINOLINE in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for research on BENZO(h)NAPHTHO(1,2-f)QUINOLINE. One area of interest is its potential as a fluorescent probe for detecting the presence of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of BENZO(h)NAPHTHO(1,2-f)QUINOLINE and its potential applications in cancer research. Another area of interest is the development of new synthesis methods for BENZO(h)NAPHTHO(1,2-f)QUINOLINE, which could lead to more efficient and cost-effective production. Finally, more research is needed to fully understand the potential toxicity of BENZO(h)NAPHTHO(1,2-f)QUINOLINE and its limitations in certain applications.
合成方法
The synthesis of BENZO(h)NAPHTHO(1,2-f)QUINOLINE involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing BENZO(h)NAPHTHO(1,2-f)QUINOLINE involves the condensation of 2-amino-1-naphthol with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The resulting product is then subjected to various purification techniques such as recrystallization and column chromatography to obtain pure BENZO(h)NAPHTHO(1,2-f)QUINOLINE.
科学研究应用
BENZO(h)NAPHTHO(1,2-f)QUINOLINE has shown potential in various scientific research applications, including its use as a fluorescent probe, antitumor agent, and DNA intercalator. BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been used as a fluorescent probe to detect the presence of metal ions in biological systems. It has also been shown to have antitumor activity against various cancer cell lines, including breast and lung cancer. Additionally, BENZO(h)NAPHTHO(1,2-f)QUINOLINE has been shown to intercalate into DNA, which can lead to DNA damage and cell death.
属性
CAS 编号 |
196-79-2 |
|---|---|
产品名称 |
BENZO(h)NAPHTHO(1,2-f)QUINOLINE |
分子式 |
C21H13N |
分子量 |
279.3 g/mol |
IUPAC 名称 |
9-azapentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8(13),9,11,15,17,19,21-undecaene |
InChI |
InChI=1S/C21H13N/c1-2-7-15-14(6-1)11-12-17-16-8-3-4-9-18(16)21-19(20(15)17)10-5-13-22-21/h1-13H |
InChI 键 |
ASOZIQLEGCCDBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C35)N=CC=C4 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C35)N=CC=C4 |
其他 CAS 编号 |
196-79-2 |
同义词 |
Benzo[h]naphtho[1,2-f]quinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)
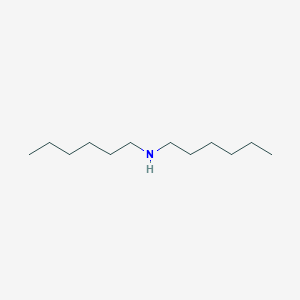
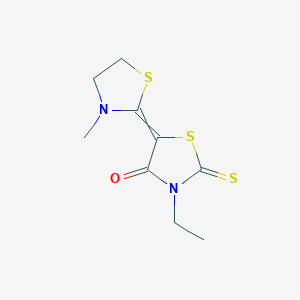
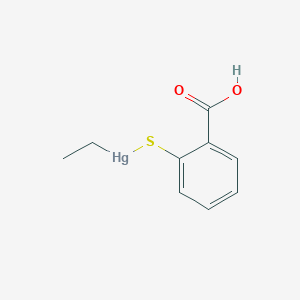
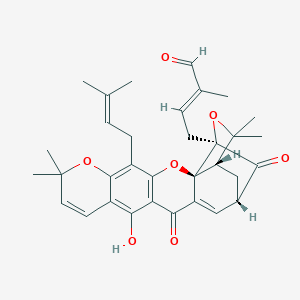
![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)
